Pyrido[3,2-e][1,2,4]triazin-5-ol
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Overview
Description
Pyrido[3,2-e][1,2,4]triazin-5-ol is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-e][1,2,4]triazin-5-ol typically involves the construction of the triazine ring followed by the fusion with a pyridine ring. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Another approach is the annulation of the azole fragment to the 1,2,4-triazine ring . Specific reaction conditions, such as the use of formamide in boiling DMF, can lead to the formation of various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-yielding reactions and scalable processes, are likely to be applied. The use of microwave-assisted synthesis and solid-phase synthesis could be explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-e][1,2,4]triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, formamide, and various diazonium salts. Reaction conditions often involve boiling solvents such as DMF and ethanol .
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Pyrido[3,2-e][1,2,4]triazin-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrido[3,2-e][1,2,4]triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and other interactions that inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones: Exhibits antimicrobial and antiviral activities.
Uniqueness
Pyrido[3,2-e][1,2,4]triazin-5-ol is unique due to its specific ring structure, which provides a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
145675-24-7 |
---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.125 |
IUPAC Name |
8H-pyrido[3,2-e][1,2,4]triazin-5-one |
InChI |
InChI=1S/C6H4N4O/c11-4-1-2-7-6-5(4)8-3-9-10-6/h1-3H,(H,7,10,11) |
InChI Key |
XMAJQIGWXSQEJA-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C1=O)N=CN=N2 |
Synonyms |
Pyrido[3,2-e]-1,2,4-triazin-5-ol (9CI) |
Origin of Product |
United States |
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